![molecular formula C13H12ClNO2 B1371566 3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride CAS No. 1170469-44-9](/img/structure/B1371566.png)
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
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Overview
Description
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is a derivative of the amino acid lysine . It is a solid compound and its molecular weight is 213.24 .
Synthesis Analysis
The synthesis of such compounds often involves reactions you might have studied earlier in the course, such as the Hell‑Volhard‑Zelinskii reaction and the Gabriel phthalimide synthesis . The amidomalonate synthesis is a simple variation of the malonic ester synthesis . A base abstracts a proton from the alpha carbon, which is then alkylated with an alkyl halide .Molecular Structure Analysis
The molecular structure of 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride can be represented by the Inchi Code1S/C13H11NO2/c14-12-8-10 (6-7-11 (12)13 (15)16)9-4-2-1-3-5-9/h1-8H,14H2, (H,15,16)
. This indicates that the compound contains 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Chemical Reactions Analysis
Amino acids, including 3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride, can react with each other in a typical acid-base neutralization reaction to form a salt . The reaction is simply the transfer of the -H (positive ion) from the acid to the amine and the attraction of the positive and negative charges .Physical And Chemical Properties Analysis
3’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Electrochemical Reactions and Synthesis
3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl, a derivative of biphenyl compounds, was selectively obtained through an electro-induced S RN 1 reaction from 1,4-dichlorobenzene. This process highlights the potential of biphenyl derivatives in synthetic organic chemistry, particularly in electrochemically induced reactions (Combellas et al., 1993).
Inorganic Chemistry and Compound Characterization
Tri- and diorganotin(IV) carboxylates with 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid were synthesized and characterized, demonstrating the application of biphenyl derivatives in forming organometallic compounds. These complexes were also tested for antibacterial and antifungal activities, indicating their potential biomedical applications (Ahmad et al., 2002).
Peptide Synthesis and Solid-Phase Applications
Enantiopure Fmoc-protected morpholine-3-carboxylic acid, derived from biphenyl compounds, was synthesized and demonstrated full compatibility with solid-phase peptide synthesis. This finding highlights the role of such compounds in peptidomimetic chemistry and peptide synthesis (Sladojevich et al., 2007).
Liquid Crystal Polymer Materials
Biphenyl-4,4′-dicarboxylic acid was synthesized from biphenyl, showing potential applications in the field of liquid crystals polymer materials. This research provides insights into the use of biphenyl derivatives in material science, particularly for high-tech applications (Xie Ji-zhong, 2008).
Chirality and Stereochemistry in Amino Acids
The biphenyl core of the Bip residue in dipeptides showed induced axial chirality, useful for assigning absolute configurations of chiral beta-amino acids. This study underscores the significance of biphenyl derivatives in understanding and determining the stereochemistry of amino acids (Dutot et al., 2008).
Safety and Hazards
The safety data sheet for similar compounds suggests that they may be corrosive to metals and cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 3-aminophenylboronic acid, are commonly used as reagents in suzuki-miyaura coupling reactions .
Mode of Action
It’s likely that it interacts with its targets through nucleophilic addition reactions, similar to other amines . In these reactions, the amine group on the compound would act as a nucleophile, donating a pair of electrons to form a new bond.
Biochemical Pathways
Amines are known to play crucial roles in various biochemical pathways, including the biosynthesis of amino acids .
Result of Action
Similar compounds are known to participate in the formation of c-c bonds in suzuki-miyaura coupling reactions , which could potentially lead to the synthesis of various organic compounds.
properties
IUPAC Name |
3-(3-aminophenyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16;/h1-8H,14H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUTWGIPYNIMSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657381 |
Source
|
Record name | 3'-Amino[1,1'-biphenyl]-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride | |
CAS RN |
1170469-44-9 |
Source
|
Record name | 3'-Amino[1,1'-biphenyl]-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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